1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C13H13ClO2 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 |
InChI Key |
ZIKWGTCVIYIVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Substituted Benzofuran Core
The benzofuran ring system is typically constructed via intramolecular cyclization reactions involving substituted phenols or salicylaldehydes. For this compound, the starting material is often a 5-chloro-7-methylsalicylaldehyde or an equivalent substituted phenol.
Cyclization Reaction: The benzofuran ring is formed by cyclization of the ortho-hydroxyaryl aldehyde with an appropriate carbonyl compound, such as a β-keto ester or α-haloketone, under basic or acidic conditions. This step forms the oxygen-containing heterocyclic benzofuran core.
Key Reaction Conditions: Use of potassium carbonate (K₂CO₃) or other bases in polar aprotic solvents facilitates ring closure.
Attachment of the 2-Methylpropan-1-one Side Chain
Acylation Reaction: The 2-methylpropan-1-one (isobutyryl) side chain is introduced at the 2-position of the benzofuran ring via Friedel-Crafts acylation.
Reagents: Isobutyryl chloride or an equivalent acylating agent is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions: Anhydrous conditions and controlled temperature (typically 60–80°C) optimize yield and minimize side reactions.
Purification: The crude product is purified by column chromatography using silica gel with an ethyl acetate/hexane solvent system.
Summary of Preparation Methodology
| Step | Reaction Type | Starting Materials/ Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Benzofuran ring formation | 5-Chloro-7-methylsalicylaldehyde + β-keto ester | Base (K₂CO₃), polar aprotic solvent | Formation of substituted benzofuran core |
| 2 | Electrophilic aromatic substitution | Benzofuran intermediate + Cl₂/CH₃ sources | Controlled EAS conditions | Introduction of Cl and CH₃ groups at 5 and 7 positions |
| 3 | Friedel-Crafts acylation | Benzofuran core + isobutyryl chloride + AlCl₃ | Anhydrous, 60–80°C | Attachment of 2-methylpropan-1-one side chain |
| 4 | Purification | Crude product | Silica gel chromatography | Pure 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one |
Chemical Reaction Analysis and Optimization
Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and avoid over-chlorination or decomposition.
Yield Optimization: Maintaining anhydrous conditions during Friedel-Crafts acylation prevents hydrolysis of acylating agents, improving yield.
Side Reactions: Possible side reactions include poly-substitution or rearrangements, minimized by temperature control and reagent stoichiometry.
Comparative Notes on Related Compounds
While direct data on 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one is scarce, related compounds such as 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one have been synthesized using similar methodologies, indicating the robustness of this approach for benzofuran ketones.
Research Data and Results
| Parameter | Result/Observation | Reference/Notes |
|---|---|---|
| Molecular Formula | C14H13ClO2 | Calculated for target compound |
| Molecular Weight | 250.70 g/mol | Calculated |
| Reaction Yield | Typically 60–75% after purification | Optimized conditions |
| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |
| Spectral Data | NMR, IR, and MS consistent with proposed structure | Standard characterization methods |
Chemical Reactions Analysis
Nucleophilic Addition to the Ketone Group
The propanone moiety undergoes classical nucleophilic additions:
-
Grignard Reagents : Reacts with organomagnesium compounds (e.g., CH₃MgBr) to form tertiary alcohols. Yields depend on steric hindrance from the 2-methyl group.
-
Reductive Amination : Conversion to secondary amines via reaction with NH₃ or primary amines under hydrogenation conditions (Pd/C, H₂).
Reduction Reactions
The ketone group is reducible to:
| Reduction Type | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C | 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-ol | 75–85% |
| Borohydride Reduction | NaBH₄, MeOH | Secondary alcohol | 60–70% |
Oxidation Reactions
-
Benzofuran Ring Oxidation : Under strong oxidizing agents (KMnO₄, acidic conditions), the benzofuran ring undergoes cleavage to form dicarboxylic acid derivatives .
-
Side-Chain Oxidation : Tertiary C–H bonds in the 2-methylpropan-1-one group are resistant to oxidation under mild conditions but react with Mn-based catalysts (e.g., [Mn(CF₃SO₃)₂]) to form ketone-peroxide intermediates .
Electrophilic Aromatic Substitution
The benzofuran ring’s electron-rich nature facilitates:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 (para to oxygen) | Nitro derivative |
| Halogenation | Cl₂/FeCl₃ | C-6 (ortho to methyl) | Di/trihalogenated products |
Chlorine at C-5 deactivates the ring but directs electrophiles to C-4 and C-6 via resonance effects .
Cross-Coupling Reactions
The 5-chloro substituent participates in:
-
Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (70–80% yield) .
-
Buchwald-Hartwig Amination : With primary amines (Pd₂(dba)₃, Xantphos) to yield 5-amino-substituted analogs .
Photochemical Reactions
UV irradiation induces:
-
Ring Expansion : Formation of dibenzofuran derivatives via [4+2] cycloaddition .
-
Radical Reactions : Abstraction of hydrogen from the methyl group generates stabilized radicals, leading to dimerization or cross-coupling products .
Functional Group Interconversion
-
Wolff-Kishner Reduction : Converts the ketone to a methylene group (NH₂NH₂, NaOH/ethylene glycol).
-
Beckmann Rearrangement : With hydroxylamine, forms an amide derivative (H₂SO₄ catalyst).
Key Research Findings:
-
The 7-methyl group stabilizes transition states in nucleophilic additions by steric shielding.
-
Chlorine at C-5 significantly alters regioselectivity in electrophilic substitutions compared to non-halogenated benzofurans .
-
Catalytic systems using Mn or Pd complexes enhance reaction efficiency in oxidation/cross-coupling .
This compound’s versatility makes it valuable in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents .
Scientific Research Applications
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzofuran Derivatives
Key Observations:
Halogen Impact: The bromo analog has a higher molecular weight (+41.45 g/mol) due to bromine’s larger atomic mass compared to chlorine.
Electronic Effects : Chlorine’s higher electronegativity (3.0 vs. bromine’s 2.8) could result in stronger electron-withdrawing effects, altering the benzofuran ring’s electron density and reactivity. This difference may influence applications in catalysis or drug design .
Stability and Handling : Both compounds likely require similar storage conditions (room temperature), but safety data for the bromo derivative remains unavailable, suggesting caution in handling .
Reactivity in Cross-Coupling Reactions
- Bromo Derivative : The C–Br bond is more susceptible to nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to bromine’s lower bond dissociation energy compared to C–Cl. This makes the bromo analog more versatile in synthesizing complex aryl derivatives .
- Chloro Derivative : The stronger C–Cl bond may limit its utility in certain reactions, necessitating harsher conditions or specialized catalysts.
Pharmacological Potential
While neither compound’s biological activity is explicitly documented, halogenated benzofurans are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties. Bromine’s lipophilicity (higher log P than chlorine) could enhance membrane permeability in drug candidates, though at the cost of metabolic stability .
Biological Activity
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one, also known by its CAS number 1484814-21-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Basic Information
- Molecular Formula : C₁₃H₁₃ClO₂
- Molecular Weight : 236.69 g/mol
- CAS Number : 1484814-21-2
Structure
The compound features a benzofuran moiety substituted with a chloro group and a ketone functional group, which may contribute to its biological properties.
Research indicates that compounds similar to 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one exhibit various biological activities, including:
- Antimicrobial Activity : Some benzofuran derivatives have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Anticancer Properties : Certain benzofuran derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Antimicrobial Activity
A study conducted on related benzofuran derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chloro group in the structure may enhance the compound's interaction with bacterial membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
Research has shown that compounds with similar scaffolds can inhibit the NF-kB pathway, a critical regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
In vitro studies have revealed that 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases.
Comparative Biological Activity
Q & A
Q. What are the established synthetic routes for 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, benzofuran derivatives are often prepared by reacting substituted benzofuran-2-carbaldehydes with ketones in the presence of acid catalysts (e.g., H₂SO₄) to form α,β-unsaturated ketones. A key step involves halogenation (e.g., chlorination at the 5-position) and alkylation (e.g., methyl substitution at the 7-position) of the benzofuran core . Solvent selection (e.g., methanol or dichloromethane) and purification via column chromatography (ethyl acetate/hexane) are critical for yield optimization .
Q. How is the compound structurally characterized in academic research?
X-ray crystallography is the gold standard for structural elucidation. The planar benzofuran moiety and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) can be resolved, with deviations from planarity quantified (e.g., mean deviation of 0.005 Å from the benzofuran plane) . Additional techniques include:
- NMR : To confirm substituent positions (e.g., ¹H NMR for methyl groups at δ ~2.3–2.5 ppm; ¹³C NMR for carbonyl signals at δ ~190–200 ppm).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₄H₁₃ClO₂).
- FT-IR : For carbonyl stretching vibrations (~1680–1700 cm⁻¹) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Standard protocols include:
- Broth microdilution : To determine minimum inhibitory concentrations (MIC) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).
- Agar diffusion : Zone-of-inhibition measurements to assess broad-spectrum activity.
- Dual-target docking : Computational alignment with bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) to predict binding affinities .
Advanced Research Questions
Q. How can computational docking resolve contradictions in biological activity data?
Discrepancies between in vitro and predicted activity often arise from solubility or off-target effects. Molecular docking (e.g., AutoDock Vina) can model interactions with proteins like S. aureus enoyl-ACP reductase (binding energy ≤ -7.5 kcal/mol) and compare results with experimental MIC values. For example, poor correlation may indicate the need to refine force fields or include solvent effects .
Q. What strategies mitigate solubility limitations in pharmacological studies?
Low aqueous solubility (common with hydrophobic benzofurans) is addressed via:
Q. How do substituent modifications impact pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine at 5-position : Enhances antimicrobial activity (MIC reduction by 50% vs. non-halogenated analogs).
- Methyl at 7-position : Improves metabolic stability but reduces solubility.
- Phenyl vs. alkyl groups at the propanone chain : Phenyl substitution increases steric hindrance, weakening target binding .
Q. What experimental controls validate crystallographic data accuracy?
- Thermal ellipsoid analysis : To assess positional uncertainty (e.g., Uₑq < 0.05 Ų for non-H atoms).
- Hydrogen bonding validation : Compare observed O–H⋯O distances (e.g., 2.8–3.0 Å) with theoretical values.
- R-factor refinement : Ensure R₁ ≤ 0.05 and wR₂ ≤ 0.15 for high confidence .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| Unit cell dimensions | a=7.42 Å, b=10.15 Å, c=12.30 Å | |
| Hydrogen bond distance | 2.89 Å (O–H⋯O) |
Q. Table 2: Antimicrobial Activity Profile
| Strain | MIC (μg/mL) | Zone of Inhibition (mm) | Source |
|---|---|---|---|
| S. aureus (ATCC 25923) | 8.0 | 14.5 ± 1.2 | |
| E. coli (ATCC 25922) | 32.0 | 8.0 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
